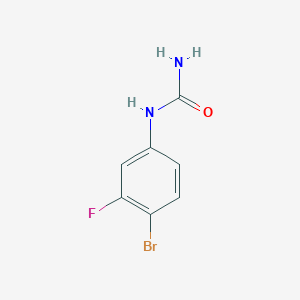

(4-Bromo-3-fluorophenyl)urea

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-bromo-3-fluorophenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrFN2O/c8-5-2-1-4(3-6(5)9)11-7(10)12/h1-3H,(H3,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTGFWBSBTWFYQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC(=O)N)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the intrinsic properties of a molecule at the electronic level.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust computational method used to analyze the electronic structure and predict the chemical reactivity of molecules. For phenylurea derivatives and related bromo-phenyl compounds, DFT calculations are instrumental in determining various molecular parameters. researchgate.netmdpi.com The optimized molecular structure is the foundational output, from which properties like bond lengths, bond angles, and torsion angles are determined. researchgate.net

A key aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's electron-donating ability, while the LUMO's energy indicates its electron-accepting character. researchgate.net The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a compound. researchgate.netdntb.gov.ua A smaller energy gap suggests higher reactivity. dntb.gov.ua

From the HOMO and LUMO energies, global reactivity descriptors can be calculated to further quantify the molecule's reactivity. These descriptors provide a deeper understanding of the compound's potential chemical behavior. researchgate.netmdpi.com

Table 1: Global Reactivity Descriptors Calculated from HOMO and LUMO Energies

| Descriptor | Formula | Description |

|---|---|---|

| Ionization Energy (I) | I ≈ -EHOMO | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures the resistance to change in electron distribution. |

| Electronegativity (χ) | χ = (I + A) / 2 | Measures the power of an atom or group to attract electrons. |

| Electrophilicity Index (ω) | ω = χ2 / (2η) | Quantifies the global electrophilic nature of the molecule. |

Additionally, Molecular Electrostatic Potential (MEP) maps are generated to visualize the charge distribution on the molecular surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions, which are crucial for predicting intermolecular interactions. dntb.gov.ua Natural Bond Orbital (NBO) analysis is also used to study intramolecular interactions, charge delocalization, and the stabilization energy associated with hyperconjugative interactions. researchgate.netnih.gov

Conformational Analysis and Energy Minimization

Understanding the conformational preferences of urea-containing compounds is critical for rational drug design, as the three-dimensional shape of a molecule dictates its ability to bind to a biological target. nih.gov Conformational analysis aims to identify the most stable, low-energy conformations of a molecule.

For N-aryl ureas, studies have shown that the methylation pattern and the potential for internal hydrogen bonds significantly influence the conformational preference. nih.gov Computational techniques such as Well-Tempered Metadynamics can be used to generate conformational free-energy landscapes, exploring the different possible shapes a molecule can adopt. nih.gov Following this, DFT calculations are often used to refine the geometries and relative energies of the most stable conformers. nih.gov This process of finding the lowest energy structure is known as energy minimization. The most stable conformation is often stabilized by intramolecular hydrogen bonds. researchgate.net

Prediction of Spectroscopic Parameters

Quantum chemical calculations, particularly DFT, are highly effective in predicting spectroscopic parameters, which can then be compared with experimental data for validation. Theoretical vibrational spectra (Infrared and Raman) are often calculated for optimized molecular geometries. researchgate.netnih.gov The calculated wavenumbers and intensities help in the detailed interpretation and assignment of the experimental vibrational bands. nih.gov Similarly, theoretical Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed and correlated with experimental spectra, providing a powerful tool for structural elucidation. researchgate.net The electronic spectra, derived from Time-Dependent DFT (TD-DFT), can also be calculated and compared with experimental UV-Vis spectra to understand the electronic transitions within the molecule. researchgate.net

Molecular Docking and Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target. This method is crucial for screening potential drug candidates and understanding their mechanism of action at a molecular level. nih.govnih.gov

Ligand-Protein Interaction Profiling with Biological Targets (e.g., CDK-2, CDK-6, CDK-9)

Cyclin-dependent kinases (CDKs) are significant targets in cancer therapy due to their central role in regulating the cell cycle. techscience.com Molecular docking studies are frequently performed to investigate how potential inhibitors, such as urea (B33335) derivatives, interact with the active sites of various CDKs, including CDK-2, CDK-6, and CDK-9. nih.govtechscience.com

These simulations place the ligand into the binding pocket of the protein and score the different poses based on their binding affinity. The results reveal the key amino acid residues involved in the interaction and the types of non-covalent bonds that stabilize the ligand-protein complex. Common interactions include hydrogen bonds, hydrophobic interactions, and π-π stacking. mdpi.com This interaction profile is fundamental to understanding the structural basis of inhibition and for guiding the design of more potent and selective inhibitors. techscience.comnih.gov

Binding Affinity Prediction and Active Site Characterization

A primary output of molecular docking is the prediction of binding affinity, often expressed as a binding energy score (e.g., in kcal/mol). nih.govtechscience.com A lower (more negative) binding energy generally indicates a more stable and favorable ligand-protein interaction. nih.govnih.gov This metric is used to rank potential inhibitors and prioritize them for synthesis and experimental testing.

By analyzing the docked pose, the active site can be characterized in detail. The simulation identifies which specific amino acids in the binding pocket form crucial contacts with the ligand. For example, hydrogen bonds with backbone atoms of certain residues or hydrophobic interactions with others can be pinpointed. This characterization helps to explain the molecule's activity and provides a roadmap for structural modifications to improve binding affinity and selectivity. dntb.gov.uanih.govtechscience.com

Table 2: Common Interacting Residues in CDK Active Sites

| CDK Target | Key Interacting Residues (Examples) | Type of Interaction |

|---|---|---|

| CDK-2 | Leu83, Glu81, Phe80, Asp86 | Hydrogen Bonds, Hydrophobic Interactions |

| CDK-6 | Val96, Ala41, Ile12, Asp99 | Hydrophobic Interactions, Hydrogen Bonds |

| CDK-9 | Cys106, Asp104, Phe103 | Hydrogen Bonds, π-π Stacking |

Molecular Dynamics Simulations for Dynamic Interactions

MD simulations on substituted N-phenylthiourea derivatives complexed with enzymes like catechol oxidase have revealed that the geometry and interaction profile are highly dependent on the substitution pattern on the phenyl ring. nih.gov These studies have shown that specific substitutions can lead to the formation of concentrated multicenter hydrogen bonds between the ligand and the receptor, thereby restricting the ligand's conformation within the binding pocket. nih.gov For a compound like (4-Bromo-3-fluorophenyl)urea, the bromine and fluorine atoms would significantly influence its electronic and steric properties, which in turn would dictate its dynamic interactions. The fluorine atom, being highly electronegative, can participate in hydrogen bonding and other electrostatic interactions, while the bulkier bromine atom can engage in hydrophobic and halogen bonding interactions.

A hypothetical MD simulation of this compound bound to a kinase, a common target for phenylurea inhibitors, would likely show the urea moiety forming key hydrogen bonds with the hinge region of the kinase. The 4-bromo-3-fluorophenyl group would be expected to occupy a hydrophobic pocket, with the halogen substituents potentially forming specific interactions that enhance binding affinity and selectivity. The simulation would track the root-mean-square deviation (RMSD) of the ligand and protein to assess the stability of the complex, and the root-mean-square fluctuation (RMSF) of protein residues to identify regions of flexibility or rigidity upon ligand binding.

Table 1: Hypothetical Key Dynamic Interactions of this compound from MD Simulations

| Interacting Moiety of Ligand | Potential Interacting Residues in Target Protein | Type of Interaction | Significance |

| Urea NH groups | Hinge region backbone (e.g., Alanine, Cysteine) | Hydrogen Bonds | Anchoring the ligand in the active site |

| Phenyl Ring | Hydrophobic pocket residues (e.g., Leucine, Valine) | Hydrophobic Interactions | Contributing to binding affinity |

| Fluorine Atom | Polar residues or backbone atoms | Hydrogen Bonds, Electrostatic Interactions | Enhancing specificity and affinity |

| Bromine Atom | Hydrophobic pocket residues | Halogen Bonds, van der Waals Interactions | Increasing binding affinity and probing specific pockets |

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Development of Predictive Models for Biological Activity

Quantitative Structure-Activity Relationship (QSAR) studies are instrumental in developing mathematical models that correlate the chemical structure of compounds with their biological activity. For this compound, while specific QSAR models may not be publicly documented, the principles can be extrapolated from studies on other substituted phenylurea and halogenated compounds. nih.govnih.gov These models are crucial for predicting the activity of novel, unsynthesized analogs, thereby guiding lead optimization efforts. arxiv.org

The development of a predictive QSAR model for a series of analogs of this compound would involve several key steps. First, a dataset of compounds with varying substituents on the phenylurea scaffold and their corresponding biological activities (e.g., IC50 values) would be compiled. Next, a variety of molecular descriptors would be calculated for each compound. These descriptors quantify different aspects of the molecular structure, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices) properties.

Statistical methods such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms like Support Vector Machines (SVM) or Random Forests would then be used to build a mathematical equation relating the descriptors to the biological activity. nih.gov A robust QSAR model should not only have good internal predictive power (evaluated by cross-validation) but also strong external predictive capability for a separate test set of compounds. nih.gov

For halogenated compounds, QSAR studies have shown that descriptors related to hydrophobicity and the electronic effects of the halogens are often critical for predicting biological activity. nih.govmdpi.com In the case of this compound, the positions and properties of the bromine and fluorine atoms would be key variables in a QSAR model. For instance, the Hammett constants for these substituents would likely be important electronic descriptors, while their van der Waals radii would be relevant steric descriptors.

Table 2: Key Molecular Descriptors for a Hypothetical QSAR Model of this compound Analogs

| Descriptor Class | Specific Descriptor Example | Potential Impact on Biological Activity |

| Electronic | Hammett constants (σ), Atomic partial charges | Influences electrostatic interactions and hydrogen bonding potential. |

| Steric | Molar refractivity (MR), van der Waals volume | Affects the fit of the molecule in the binding pocket. |

| Hydrophobic | LogP, Hydrophobic surface area | Determines partitioning into biological membranes and hydrophobic interactions. |

| Topological | Wiener index, Kier & Hall connectivity indices | Encodes information about molecular branching and shape. |

| Quantum Chemical | HOMO/LUMO energies, Dipole moment | Relates to chemical reactivity and polarity. |

Pharmacophore Identification and Feature Mapping

Pharmacophore modeling focuses on identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. dovepress.com For this compound, a pharmacophore model would highlight the key interaction points responsible for its binding to a biological target. While a specific pharmacophore for this compound is not published, general pharmacophore models for phenylurea-based inhibitors can provide a strong foundation. researchgate.net

A typical pharmacophore for a phenylurea kinase inhibitor would include:

Hydrogen Bond Donors: Corresponding to the N-H groups of the urea moiety.

Hydrogen Bond Acceptors: The carbonyl oxygen of the urea is a key hydrogen bond acceptor.

Aromatic Ring Feature: The phenyl group, which typically engages in hydrophobic or π-stacking interactions.

Hydrophobic Feature: Often associated with lipophilic substituents on the aromatic ring.

In the case of this compound, the pharmacophore model would be more specific. The fluorine atom could be mapped as a hydrogen bond acceptor or a region of negative electrostatic potential. The bromine atom would likely be mapped as a hydrophobic feature, and its potential for halogen bonding could also be considered as a specific pharmacophoric feature.

The process of pharmacophore identification can be ligand-based, where a set of active molecules are aligned to find common features, or structure-based, where the interaction pattern between a ligand and its target protein is analyzed. dovepress.com Once a pharmacophore model is developed, it can be used to screen large virtual compound libraries to identify novel molecules with the desired features. researchgate.net

Table 3: Hypothetical Pharmacophore Features for this compound

| Pharmacophoric Feature | Corresponding Chemical Moiety | Potential Interaction with Target |

| Hydrogen Bond Donor (HBD) | Urea N-H groups | Interaction with backbone carbonyls in the hinge region of kinases. |

| Hydrogen Bond Acceptor (HBA) | Urea C=O group, Fluorine atom | Interaction with backbone N-H groups or side chains of polar amino acids. |

| Aromatic Ring (AR) | Phenyl ring | π-π stacking or hydrophobic interactions with aromatic residues. |

| Hydrophobic (HY) | Bromine atom, Phenyl ring | Interaction with non-polar residues in a hydrophobic pocket. |

| Halogen Bond Donor (XBD) | Bromine atom | Interaction with electron-rich atoms like oxygen or sulfur. |

Virtual Screening and Lead Optimization Strategies

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov For a target of this compound, a virtual screening campaign could be initiated using either a ligand-based or a structure-based approach. In a ligand-based approach, the known structure of this compound or a derived pharmacophore model would be used as a query to search for similar compounds. researchgate.net A structure-based virtual screening would involve docking a library of compounds into the three-dimensional structure of the target protein and scoring their binding poses. nih.gov

Lead optimization is the process of taking a promising "hit" compound identified from screening and modifying its chemical structure to improve its properties, such as potency, selectivity, and pharmacokinetic profile. danaher.com For this compound, lead optimization strategies would focus on modifications to the phenylurea scaffold. For example, the bromine and fluorine atoms could be moved to different positions on the phenyl ring to explore alternative interactions within the binding pocket. The phenyl ring itself could be replaced with other aromatic or heteroaromatic systems to improve properties like solubility or metabolic stability. nih.gov

Computational tools play a vital role in lead optimization. danaher.com Molecular docking can be used to predict how proposed modifications will affect binding affinity. QSAR models can predict the activity of new analogs before they are synthesized. Free energy perturbation (FEP) and other advanced simulation methods can provide more accurate predictions of binding affinity changes upon modification.

Table 4: Potential Lead Optimization Strategies for this compound

| Optimization Goal | Proposed Structural Modification | Rationale |

| Improve Potency | Vary the position of the bromo and fluoro substituents. | To achieve better complementarity with the target's binding pocket. |

| Enhance Selectivity | Replace the phenyl ring with a different aromatic system. | To exploit differences in the binding sites of related proteins. |

| Increase Solubility | Introduce polar functional groups on the phenyl ring. | To improve aqueous solubility and bioavailability. nih.gov |

| Improve Metabolic Stability | Block potential sites of metabolism (e.g., by adding a methyl group). | To increase the half-life of the compound in the body. |

| Explore Novel Interactions | Replace the bromine with other halogen or bulky groups. | To probe for additional binding interactions and improve affinity. |

In Silico ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity)

In silico ADMET prediction involves the use of computational models to estimate the pharmacokinetic and toxicological properties of a compound. mdpi.com These predictions are crucial in the early stages of drug discovery to identify and filter out compounds that are likely to have poor ADMET profiles, thus saving time and resources. For this compound, a range of ADMET properties can be predicted using various computational tools and models. simulations-plus.com

Absorption: Properties such as intestinal absorption, Caco-2 permeability, and P-glycoprotein substrate/inhibitor potential can be predicted. The presence of the halogen atoms in this compound will influence its lipophilicity (logP), which is a key determinant of absorption.

Distribution: Predictions of plasma protein binding, blood-brain barrier penetration, and volume of distribution are important. High plasma protein binding can limit the amount of free drug available to act on its target. The lipophilicity and size of this compound will be key factors in its distribution profile.

Metabolism: Computational models can predict the sites of metabolism by cytochrome P450 (CYP) enzymes and whether the compound is likely to be an inhibitor or inducer of these enzymes. The phenyl ring of this compound is a potential site for oxidative metabolism.

Excretion: While direct prediction of excretion pathways is challenging, models can predict properties like renal clearance, which can provide insights into the likely routes of elimination.

Toxicity: A wide range of toxicity endpoints can be predicted in silico, including mutagenicity (Ames test), cardiotoxicity (hERG inhibition), hepatotoxicity, and carcinogenicity. The presence of the bromo- and fluoro-substituents may raise concerns for potential toxicity, making in silico predictions particularly important. nih.govresearchgate.net For example, studies on other brominated compounds have used in silico methods to predict their toxicological profiles. nih.govresearchgate.net

Table 5: Predicted ADMET Profile of this compound (Hypothetical Data)

| ADMET Property | Predicted Value/Classification | Implication for Drug Development |

| Absorption | ||

| Human Intestinal Absorption | High | Good oral bioavailability is likely. |

| Caco-2 Permeability | Moderate to High | Suggests good membrane permeability. |

| P-glycoprotein Substrate | No | Low risk of efflux from target cells. |

| Distribution | ||

| Plasma Protein Binding | High | May have a lower free fraction of the drug. |

| Blood-Brain Barrier Penetration | Yes/No (depending on model) | Determines suitability for CNS or peripheral targets. |

| Metabolism | ||

| CYP2D6 Inhibitor | Yes/No | Potential for drug-drug interactions. |

| CYP3A4 Inhibitor | Yes/No | Potential for drug-drug interactions. |

| Excretion | ||

| Renal Organic Cation Transporter 2 Substrate | No | Unlikely to be actively secreted by the kidneys via this transporter. |

| Toxicity | ||

| AMES Toxicity | Non-mutagenic | Low risk of carcinogenicity. |

| hERG Inhibition | Low risk | Low potential for cardiotoxicity. |

| Hepatotoxicity | Low risk | Low potential for liver damage. |

Preclinical Biological Investigations of 4 Bromo 3 Fluorophenyl Urea and Analogues

In Vitro Enzyme Inhibition Studies

Cyclin-Dependent Kinase (CDK) Inhibition (e.g., CDK-2, CDK-6, CDK-9)

While direct inhibitory studies on (4-Bromo-3-fluorophenyl)urea against specific cyclin-dependent kinases (CDKs) are not extensively documented in the reviewed literature, the broader class of phenylurea derivatives has been investigated for CDK inhibition. For instance, an aminopyrimidine-phenyl urea (B33335) compound, K03861, has been identified as a type II inhibitor of CDK2. This suggests that the phenylurea scaffold can be a viable pharmacophore for targeting the ATP-binding pocket of CDKs. The urea moiety is often crucial for forming hydrogen bond interactions within the kinase catalytic cleft.

Further research into various substituted phenylurea analogues could elucidate the specific structure-activity relationships necessary for potent and selective inhibition of different CDK isoforms, such as CDK2, CDK6, and CDK9, which are key regulators of the cell cycle and transcription.

Table 1: Inhibitory Activity of Selected Phenylurea Analogues against CDKs

| Compound | Target CDK | IC50 / Kd | Notes |

| K03861 | CDK2 (wild type) | 50 nM (Kd) | Type II inhibitor |

| K03861 | CDK2(C118L) | 18.6 nM (Kd) | |

| K03861 | CDK2(A144C) | 15.4 nM (Kd) | |

| K03861 | CDK2(C118L/A144C) | 9.7 nM (Kd) |

Fatty Acid Biosynthesis Enzyme Inhibition (e.g., FabH)

The bacterial fatty acid biosynthesis pathway presents a promising target for novel antibacterial agents. The enzyme β-ketoacyl-acyl carrier protein synthase III (FabH) is crucial for initiating this pathway and is highly conserved across various bacterial species. Research has demonstrated that urea derivatives can act as potent inhibitors of FabH.

Specifically, a series of urea derivatives synthesized from o-hydroxybenzylamines and phenylisocyanate have shown strong antibacterial activity. Among these, compounds bearing a bromo substitution have been identified as potent inhibitors of E. coli FabH. For example, 1-(5-bromo-2-hydroxybenzyl)-1-(4-fluorophenyl)-3-phenylurea and 1-(5-bromo-2-hydroxybenzyl)-1-(4-chlorophenyl)-3-phenylurea were highlighted for their significant inhibitory effects. These findings suggest that the this compound scaffold could be a promising starting point for developing new FabH inhibitors.

Table 2: Inhibitory Activity of Bromo-substituted Urea Derivatives against E. coli FabH

| Compound | Structure | IC50 (µM) |

| 1-(5-bromo-2-hydroxybenzyl)-1-(4-fluorophenyl)-3-phenylurea | Data not specified | |

| 1-(5-bromo-2-hydroxybenzyl)-1-(4-chlorophenyl)-3-phenylurea | Data not specified |

Alpha-Glucosidase Inhibition for Metabolic Modulation

Alpha-glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes. Phenylurea derivatives have been explored as potential alpha-glucosidase inhibitors. Studies have shown that diaryl ureas can effectively bind to and inhibit this enzyme.

For example, a series of 1,3-diphenyl urea derivatives demonstrated potent in vitro α-glucosidase inhibitory activity. The inhibitory potential was found to be influenced by the nature and position of substituents on the phenyl rings. One of the most potent compounds in a studied series was a simple 1,3-diphenyl urea derivative, which exhibited an IC50 value of 2.14 ± 0.11 µM. This highlights the potential of the phenylurea core structure, including halogenated variants like this compound, for the development of new alpha-glucosidase inhibitors.

Table 3: Alpha-Glucosidase Inhibitory Activity of Phenylurea Derivatives

| Compound | R1 Substitution | R2 Substitution | IC50 (µM) |

| 3h | H | meta-methyl | 3.96 ± 0.10 |

| 3r | ortho-methyl-phenyl | H | 4.87 ± 0.13 |

| 3u | phenyl | H | 2.14 ± 0.11 |

| 3g | H | ortho-methyl | 18.43 ± 0.25 |

| 3s | meta-methyl-phenyl | H | 76.20 ± 0.51 |

| 3t | para-methyl-phenyl | H | 69.83 ± 0.74 |

Receptor Kinase Inhibition (e.g., FGFR1, TrkA)

Phenylurea derivatives are a well-established class of kinase inhibitors, with several approved drugs, such as Sorafenib (B1663141), featuring this scaffold. Their mechanism often involves targeting the ATP-binding site of various kinases, including receptor tyrosine kinases.

Fibroblast Growth Factor Receptor 1 (FGFR1): A series of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives, which share structural similarities with this compound, were designed and synthesized as novel FGFR1 inhibitors. One of the most promising compounds from this series, designated as C9, demonstrated potent inhibition of several non-small cell lung cancer cell lines with FGFR1 amplification. The IC50 values for compound C9 against these cell lines ranged from 1.25 ± 0.23 µM to 2.31 ± 0.41 µM.

Tropomyosin Receptor Kinase A (TrkA): The urea scaffold has also been utilized in the development of TrkA inhibitors for the potential treatment of chronic pain and cancer. Non-symmetric 1-(9H-fluoren-9-yl)urea and 1-(9H-xanthen-9-yl)urea derivatives have been claimed as TrkA inhibitors, with exemplified compounds displaying IC50 values ranging from 27 to 4800 nM. This indicates the versatility of the urea functional group in targeting different receptor tyrosine kinases.

Table 4: Inhibitory Activity of Phenylurea Analogues against Receptor Kinases

| Compound | Target Kinase | Cell Line | IC50 |

| C9 | FGFR1 | NCI-H1581 | 1.25 ± 0.23 µM |

| C9 | FGFR1 | NCI-H520 | 1.36 ± 0.27 µM |

| C9 | FGFR1 | NCI-H1703 | 1.85 ± 0.32 µM |

| C9 | FGFR1 | NCI-H460 | 2.14 ± 0.36 µM |

| C9 | FGFR1 | NCI-H226 | 2.31 ± 0.41 µM |

| Fluorenyl/Xanthenyl Ureas | TrkA | - | 27 - 4800 nM |

Sirtuin (SIRT1) Enzyme Inhibition

Sirtuins are a class of NAD+-dependent deacetylases that play crucial roles in various cellular processes. The large diarylurea compound, suramin, has been shown to be a potent but non-specific inhibitor of sirtuins, including SIRT1. nih.gov Suramin is understood to block both the acyl-peptide and the NAD+ binding sites of the enzyme. nih.gov While suramin's lack of specificity and large size make it a less than ideal candidate for therapeutic development, its activity demonstrates that the diarylurea scaffold can interact with and inhibit sirtuin enzymes. This suggests that smaller, more specific phenylurea derivatives, potentially including this compound, could be designed to target SIRT1.

N-Formyl Peptide Receptor-Like 1 (FPRL-1) Receptor Modulation

The N-formyl peptide receptor-like 1 (FPRL-1), also known as FPR2, is a G protein-coupled receptor involved in inflammatory responses. Aryl urea derivatives have been identified as potent and selective modulators of this receptor. These compounds can act as agonists or antagonists, influencing leukocyte trafficking during inflammation. The discovery of novel aryl urea derivatives as FPRL-1 modulators highlights the potential for this chemical class to be developed into therapeutic agents for inflammatory diseases. The specific activity of this compound on this receptor has not been detailed, but the general activity of the aryl urea class suggests it as a point of interest for future investigation.

In Vitro and Preclinical Antimicrobial Activity

The antimicrobial potential of phenylurea derivatives has been a subject of scientific inquiry. This section outlines the antibacterial and antifungal efficacy of compounds structurally related to this compound.

Antibacterial Efficacy Against Gram-Positive Strains (e.g., Staphylococcus aureus)

For instance, certain diphenylurea analogues demonstrated potent activity, with the cycloheptyloxyl analogue, known as compound 21n , showing rapid killing kinetics against MRSA nih.gov. Another study on diphenylurea derivatives bearing an aminoguanidine (B1677879) moiety identified two compounds, 6 and 24 , with significant bacteriological profiles against multi-drug resistant Gram-positive clinical isolates nih.govafricaresearchconnects.com. These compounds also demonstrated the ability to re-sensitize VRSA to vancomycin (B549263) nih.govafricaresearchconnects.com.

In a broader screening of new urea derivatives, compound 3k showed moderate growth inhibition against Staphylococcus aureus nih.gov. Furthermore, research into N-(trifluoromethyl)phenyl substituted pyrazole (B372694) derivatives, which share a substituted phenyl ring, identified compounds with potent activity against several Gram-positive strains, including MRSA nih.gov. Specifically, a bromo and trifluoromethyl substituted derivative, compound 25 , was highly potent against multiple S. aureus strains with a Minimum Inhibitory Concentration (MIC) value of 0.78 µg/mL nih.gov.

| Compound/Analogue | Bacterial Strain | Activity/MIC (µg/mL) |

|---|---|---|

| Diphenylurea analogue (Compound 25) | Staphylococcus aureus (MRSA strains) | 0.78 |

| Diphenylurea analogue (Compound 3k) | Staphylococcus aureus | Moderate Inhibition |

Antibacterial Efficacy Against Gram-Negative Strains (e.g., Acinetobacter baumannii, Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa)

The investigation of urea derivatives has extended to their efficacy against Gram-negative bacteria. A study screening a series of new urea derivatives reported varied levels of activity against several Gram-negative pathogens nih.gov. Specifically, compounds 3c, 3e, 3f, 3i, 3j, 3l, and 3n demonstrated moderate to excellent growth inhibition against Acinetobacter baumannii. Compounds 3c and 3g showed moderate growth inhibition of Klebsiella pneumoniae. However, the screened urea derivatives exhibited moderate to poor growth inhibition against Escherichia coli and Pseudomonas aeruginosa nih.gov.

Another study on biphenyl (B1667301) and dibenzofuran (B1670420) derivatives, which can be considered structural analogues, found that compounds 6e, 6g, and 6i showed inhibitory activities comparable to ciprofloxacin (B1669076) against carbapenem-resistant Acinetobacter baumannii nih.gov.

| Compound/Analogue | Bacterial Strain | Activity |

|---|---|---|

| Urea derivatives (3c, 3e, 3f, 3i, 3j, 3l, 3n) | Acinetobacter baumannii | Moderate to Excellent Inhibition |

| Urea derivatives (3c, 3g) | Klebsiella pneumoniae | Moderate Inhibition |

| Urea derivatives (3a-q) | Escherichia coli | Moderate to Poor Inhibition |

| Urea derivatives (3a-q) | Pseudomonas aeruginosa | Moderate to Poor Inhibition |

| Biphenyl derivatives (6e, 6g, 6i) | Acinetobacter baumannii (Carbapenem-resistant) | Comparable to Ciprofloxacin |

Antifungal Activity Against Fungal Pathogens (e.g., Candida albicans, Cryptococcus neoformans)

The antifungal properties of urea derivatives have also been explored. In a study that synthesized and screened a series of new urea derivatives, most compounds, including those with structural similarities to this compound, showed moderate to poor growth inhibition against Candida albicans nih.gov. However, one compound, 3a , demonstrated moderate growth inhibition against Cryptococcus neoformans nih.gov.

A separate study on new aminoporphyrins bearing urea derivative substituents found that the antifungal activity of the porphyrin ligands was dependent on the nature of the urea derivative substituents scielo.br. Their cobalt (II) complexes, in particular, exhibited significant antifungal activity against both C. albicans and Aspergillus oryzae scielo.br.

| Compound/Analogue | Fungal Pathogen | Activity |

|---|---|---|

| Urea derivatives (3a-q) | Candida albicans | Moderate to Poor Inhibition |

| Urea derivative (3a) | Cryptococcus neoformans | Moderate Inhibition |

| Cobalt (II) aminoporphyrin-urea complexes | Candida albicans | Significant Inhibition |

Biofilm Disruption Potential (e.g., against Mycobacterium abscessus)

Mycobacterium abscessus is known for its ability to form resilient biofilms, contributing to its resistance to antibiotics nih.gov. A high-throughput screening of 24,000 compounds was conducted to identify inhibitors of M. abscessus biofilm formation nih.gov. This screen identified 17 hits with ≥30% biofilm inhibitory activity. Among the promising compounds was N-(1-benzothiophen-3-yl)-N′-(4-fluorophenyl)urea , a benzothiazole–urea hybrid, which demonstrated notable potential for M. abscessus biofilm disruption nih.gov.

The study found that six of the hit compounds inhibited biofilm formation by over 60% and disrupted established biofilms by ≥40% nih.gov. This highlights the potential of the fluorophenyl urea scaffold as a starting point for the development of agents capable of combating mycobacterial biofilms.

In Vitro Antineoplastic Activity in Non-Human Cell Lines

Substituted phenylurea compounds have been investigated for their potential as anticancer agents. This section details the cytotoxic effects of analogues of this compound on various cancer cell lines.

Cytotoxicity in Cancer Cell Lines (e.g., MCF-7, A2780, HT29)

While specific cytotoxic data for this compound against the MCF-7 (breast cancer), A2780 (ovarian cancer), and HT29 (colon cancer) cell lines were not found, related compounds have been evaluated. A study on pyrrolizine derivatives bearing urea/thiourea (B124793) moieties assessed their cytotoxicity against these three cell lines researchgate.net.

Research on N-(4-bromo)-benzoyl-N'-phenylthiourea, a close structural analogue, demonstrated cytotoxic activity against primary cells of HER2-positive breast cancer with an IC50 value of 0.54 mM ubaya.ac.id. In another study, a series of novel 4-substituted-N-(phenylcarbamoyl)-3-pyridinesulfonamides were evaluated against the NCI-60 panel of human tumor cell lines. The most prominent compound, N-[(4-chlorophenyl)carbamoyl]-4-[4-(3,4-dichlorophenyl)piperazin-1-yl]pyridine-3-sulfonamide (21) , exhibited a good activity profile with selectivity towards leukemia, colon cancer, and melanoma subpanels, with average GI50 values ranging from 13.6 to 14.9 µM mdpi.comnih.gov.

Studies on other central nervous system drugs have also provided IC50 values for MCF-7 and HT-29 cell lines. For instance, sertraline (B1200038) showed an IC50 of approximately 2.22 µM in MCF-7 cells and under 3 µM in HT-29 cells mdpi.com. Fluphenazine had an IC50 of 2.68 µM in MCF-7 cells mdpi.com.

| Compound/Analogue | Cell Line | Activity/IC50/GI50 |

|---|---|---|

| N-(4-bromo)-benzoyl-N'-phenylthiourea | HER2-positive breast cancer | 0.54 mM |

| N-[(4-chlorophenyl)carbamoyl]-4-[4-(3,4-dichlorophenyl)piperazin-1-yl]pyridine-3-sulfonamide (21) | Colon Cancer Cell Lines (average) | 13.6 - 14.9 µM |

| Sertraline | MCF-7 (Breast Cancer) | ~2.22 µM |

| Sertraline | HT-29 (Colon Cancer) | <3 µM |

| Fluphenazine | MCF-7 (Breast Cancer) | 2.68 µM |

Modulation of Cell Cycle Progression (e.g., G1 phase arrest)

The urea scaffold is a common feature in many biologically active compounds that have been shown to influence cell cycle progression. While direct studies on this compound's effect on the cell cycle are not prominent, related compounds have demonstrated the ability to induce cell cycle arrest, often in the G1 phase. For instance, some novel synthetic compounds have been shown to inhibit the growth of cancer cells by causing an arrest in the G1 phase of the cell cycle nih.gov. This is often achieved through the modulation of key regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs) nih.gov. For example, the natural agent 1-(2-hydroxy-5-methylphenyl)-3-phenyl-1,3-propanedione (HMDB) was found to inhibit the growth of HeLa cervical cancer cells in a dose- and time-dependent manner, which was associated with G1 cell cycle arrest nih.gov. While not a direct analogue, this highlights the potential for phenyl-containing compounds to interfere with cell cycle progression.

Apoptosis Induction Mechanisms

The induction of apoptosis, or programmed cell death, is a key mechanism for many anticancer agents. Urea and thiourea derivatives have been a significant area of interest in this regard. Studies on various 1,3-disubstituted thiourea derivatives have revealed their cytotoxic activity against cancer cell lines, which is often mediated through the induction of apoptosis nih.gov. For example, certain thiourea derivatives have been shown to compromise the membrane integrity of cytoplasm, mitochondria, and lysosomes in cancer cells, leading to programmed cell death nih.gov.

Furthermore, urea-functionalized organoselenium compounds have been investigated as apoptosis-inducing agents in hepatocellular carcinoma. One such compound, 1,1'-(diselanediylbis(4,1-phenylene))bis(3-phenylurea), demonstrated potent anti-HepG2 activity and was found to induce apoptosis nih.govresearchgate.net. The molecular mechanisms involved cell cycle delay and the induction of oxidative stress researchgate.net. Although these compounds are structurally more complex than this compound, they underscore the potential of the phenylurea scaffold to be a key pharmacophore in the design of apoptosis-inducing agents.

Other Biological Activities in Preclinical Models

The incorporation of a urea moiety into heterocyclic structures, such as 1,3,4-thiadiazole (B1197879), has been a strategy for developing novel anticonvulsant agents nih.govfrontiersin.orgresearchgate.net. The 1,3,4-thiadiazole ring system itself is associated with a broad range of biological activities, including anticonvulsant effects frontiersin.orgresearchgate.net. Research has indicated that substitutions on the phenyl urea ring can significantly influence the anticonvulsant activity of these hybrid molecules. Specifically, the presence of a bromine substitution on the phenyl urea ring has been identified as being responsible for good anticonvulsant activity in some 1,3,4-thiadiazole derivatives nih.govfrontiersin.org.

Structure-activity relationship (SAR) studies have suggested that electron-withdrawing groups on the phenyl ring can enhance potency frontiersin.org. This suggests that the bromo and fluoro substituents in this compound could contribute positively to the anticonvulsant properties of hybrid molecules incorporating this fragment. The mechanism of action for such compounds is often linked to their ability to modulate neuronal firing in the brain, potentially through interaction with pathways like the GABAergic system nih.govfrontiersin.org.

Table 1: Anticonvulsant Activity of Selected Urea-Thiadiazole Hybrids

| Compound | Substituent on Phenyl Urea Ring | Anticonvulsant Activity | Reference |

| 1-{5-[(2,4-dichlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-(4-fluorophenyl) urea | 4-fluoro | Potent | nih.govfrontiersin.org |

| 5-(2-Biphenylyl)-2-(1-methylhydrazino)-1,3,4-thiadiazole | Not applicable | Potent | nih.gov |

This table presents data for compounds structurally related to the subject of the article, illustrating the role of the phenylurea moiety in anticonvulsant activity.

Tubulin is a critical protein involved in microtubule dynamics, which are essential for cell division, making it a key target for anticancer drug development researchgate.net. The disruption of microtubule polymerization can lead to cell cycle arrest and apoptosis researchgate.net. While there is no direct evidence of this compound inhibiting tubulin polymerization, structurally related compounds have been investigated for this activity.

For example, certain alkenyldiarylmethanes (ADAMs), which share some structural similarities with substituted phenyl compounds, have been identified as inhibitors of tubulin assembly nih.gov. The inhibition of tubulin polymerization is a mechanism shared by several established anticancer agents mdpi.com. Furthermore, a synthesized benzoylurea (B1208200) derivative, 3-bromopropionylamino benzoylurea (JIMB01), was found to inhibit microtubule polymerization and showed antiproliferative activities in various human tumor cell lines nih.gov. This indicates that the urea and substituted phenyl moieties can be part of a pharmacophore that targets tubulin.

Table 2: Tubulin Polymerization Inhibition by Related Compounds

| Compound | Class | Tubulin Polymerization Inhibition (IC50) | Reference |

| ADAMs 15 & 16 | Alkenyldiarylmethanes | 3.7 ± 0.3 µM and 2.8 ± 0.2 µM | nih.gov |

| JIMB01 | Benzoylurea derivative | Complete inhibition at 4 µM | nih.gov |

This table provides data on the tubulin polymerization inhibitory activity of compounds that are structurally related to this compound.

Metabolic Profile Studies of 4 Bromo 3 Fluorophenyl Urea in Non Human Systems

In Vitro Metabolic Stability and Metabolite Profiling in Non-Human Liver Microsomes

In vitro metabolic stability assays are fundamental in early drug discovery to forecast the in vivo half-life and clearance of new chemical entities creative-bioarray.com. The liver is the primary site of drug metabolism, and subcellular fractions such as liver microsomes are frequently used as a cost-effective and rapid tool to determine the intrinsic clearance (CLint) of a drug candidate creative-bioarray.com. Liver microsomes are rich in phase I drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily, which are responsible for the majority of oxidative metabolic reactions creative-bioarray.comutsouthwestern.edunih.gov.

To assess the metabolic stability of a compound like (4-bromo-3-fluorophenyl)urea, it would be incubated with liver microsomes from various preclinical species (e.g., mouse, rat, dog, monkey) in the presence of necessary cofactors, most notably NADPH to support CYP enzyme activity utsouthwestern.edunih.gov. The concentration of the parent compound is monitored over time using analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) springernature.comnuvisan.com. From the rate of disappearance of the parent compound, key pharmacokinetic parameters can be calculated, including the in vitro half-life (t½) and the intrinsic clearance (CLint) nuvisan.com. These parameters provide an indication of how rapidly the compound is likely to be metabolized in vivo. A high intrinsic clearance generally suggests rapid in vivo metabolism and a shorter half-life.

Metabolite profiling is often conducted in parallel with stability assays. By analyzing the incubation mixtures with high-resolution mass spectrometry, metabolites formed can be detected and their structures elucidated nih.govnuvisan.com. This process helps to identify the primary sites on the molecule that are susceptible to metabolism. For a compound with the structure of this compound, potential phase I metabolic reactions would include hydroxylation of the aromatic ring and enzymatic hydrolysis of the urea (B33335) moiety.

The following table illustrates hypothetical data for the in vitro metabolic stability of this compound in liver microsomes from different preclinical species.

Table 1: Hypothetical In Vitro Metabolic Stability of this compound in Liver Microsomes

| Species | In Vitro Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

|---|---|---|

| Mouse | 15 | 92.4 |

| Rat | 25 | 55.4 |

| Dog | 40 | 34.7 |

| Monkey | 32 | 43.3 |

Note: The data presented in this table is purely illustrative and not based on actual experimental results for this compound.

Identification of Potential Metabolic Pathways in Preclinical Animal Models

Following in vitro characterization, studies in preclinical animal models (e.g., rats) are conducted to understand the full metabolic profile of a compound in a whole organism. These in vivo studies can identify metabolites formed through both phase I (functionalization) and phase II (conjugation) reactions. While liver microsomes are excellent for studying phase I metabolism, whole animal models are necessary to observe the full extent of metabolism, including conjugation reactions like glucuronidation and sulfation, which are mediated by enzymes present in the cytosol and other cellular compartments utsouthwestern.edu.

For this compound, several metabolic pathways can be postulated. The primary phase I pathway would likely involve oxidation of the phenyl ring, catalyzed by CYP enzymes, to form various hydroxylated metabolites. The position of the hydroxyl group can be influenced by the directing effects of the existing substituents (bromo, fluoro, and urea groups). Another potential, though generally less common for ureas, metabolic step could be the hydrolysis of the urea linkage to yield 4-bromo-3-fluoroaniline (B116652) and ammonia (B1221849).

These phase I metabolites can then undergo phase II conjugation. The hydroxylated metabolites are likely candidates for glucuronidation or sulfation, which increases their water solubility and facilitates their excretion from the body. The potential aniline (B41778) metabolite, if formed, could also be subject to N-acetylation.

The identification of these metabolites in the plasma, urine, and feces of dosed animals helps to construct a complete picture of the compound's biotransformation. This understanding is crucial for interpreting toxicology studies and for predicting the metabolic fate of the compound in humans.

The table below lists the potential metabolites of this compound that could be identified in preclinical animal models.

Table 2: Potential Metabolites of this compound in Preclinical Animal Models

| Metabolite ID | Proposed Structure/Name | Metabolic Pathway |

|---|---|---|

| M1 | Hydroxy-(4-bromo-3-fluorophenyl)urea | Phase I: Aromatic Hydroxylation |

| M2 | This compound glucuronide | Phase II: Glucuronidation of a hydroxylated metabolite |

| M3 | This compound sulfate | Phase II: Sulfation of a hydroxylated metabolite |

Note: The metabolites listed in this table are hypothetical and based on the chemical structure of this compound and general principles of drug metabolism.

Future Research Directions and Therapeutic Potential

Rational Design of Next-Generation (4-Bromo-3-fluorophenyl)urea Analogues

The design of next-generation analogs of this compound is a key strategy to enhance therapeutic efficacy, improve selectivity, and overcome potential resistance mechanisms. Rational drug design, often aided by computational modeling, plays a pivotal role in this process.

Structure-Activity Relationship (SAR) Studies: A fundamental aspect of rational design involves systematic modifications of the this compound structure to understand how these changes affect biological activity. Key areas of modification include:

Substitution on the Phenyl Ring: Altering the position and nature of substituents on the phenyl ring can significantly impact potency and selectivity. For instance, the placement of the bromo and fluoro groups in the 4 and 3 positions, respectively, is often crucial for activity. SAR studies explore the effects of replacing these halogens with other groups or adding further substituents to modulate electronic properties and steric interactions with the target protein.

Modification of the Urea (B33335) Linkage: The urea moiety is a critical hydrogen bond donor and acceptor, essential for binding to many protein targets, particularly kinases. Modifications such as N-alkylation or replacement with bioisosteres like thiourea (B124793) or guanidine (B92328) can alter the compound's binding affinity, metabolic stability, and pharmacokinetic profile.

Variation of the Second Aryl/Heteroaryl Group: In many biologically active phenylurea compounds, the second nitrogen of the urea is attached to another aromatic or heteroaromatic ring. The nature of this second ring system is a major determinant of target specificity. Designing novel analogs involves introducing a diverse range of these groups to explore interactions with different protein pockets.

Computational and Structure-Based Design: Computational techniques are invaluable in guiding the design of more potent and selective analogs. Molecular docking studies can predict the binding modes of designed compounds within the active site of a target protein, allowing for the prioritization of molecules for synthesis. By visualizing the interactions between the this compound scaffold and the amino acid residues of a target, medicinal chemists can design modifications that enhance binding affinity and specificity. For example, if a particular region of the binding pocket is hydrophobic, adding a lipophilic substituent to the corresponding position on the phenyl ring could improve potency.

A study on phenylurea derivatives as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) demonstrated that para-substituted phenyl urea derivatives showed more potent inhibitory activity than unsubstituted ones, while ortho- or meta-substituted compounds lost activity. This highlights the importance of substituent positioning in rational design. nih.gov

Exploration of Novel Biological Targets for this compound

While the this compound scaffold is a well-established component of numerous kinase inhibitors, ongoing research is focused on identifying novel biological targets for this class of compounds. This exploration could lead to the development of therapies for a wider range of diseases.

Kinase Inhibition and Beyond: The urea moiety is a key pharmacophoric feature for a multitude of kinase inhibitors, where it forms crucial hydrogen bonds in the ATP-binding pocket. frontiersin.org Many approved anticancer drugs containing a diaryl urea structure, such as sorafenib (B1663141), are multi-kinase inhibitors, targeting pathways involved in tumor growth and angiogenesis like the RAS-RAF-MEK-ERK signaling pathway. researchgate.net

However, the therapeutic potential of this compound and its analogs is not limited to kinase inhibition. Recent studies have identified other enzyme families as potential targets:

Indoleamine 2,3-dioxygenase 1 (IDO1): IDO1 is an important immunotherapeutic target in cancer. Phenyl urea derivatives have been identified as potent inhibitors of IDO1, suggesting a role for this compound-based compounds in cancer immunotherapy. nih.gov

Src Homology-2 Domain Containing Protein Tyrosine Phosphatase-2 (SHP2): SHP2 is a non-receptor protein tyrosine phosphatase that has been recognized as an attractive cancer therapeutic target. Phenyl urea compounds have been discovered as novel SHP2 inhibitors with the potential to overcome resistance to existing inhibitors and to exhibit immunomodulatory effects. researchgate.netnih.gov

Casein Kinase 1 (CK1) and Amyloid-beta Binding Alcohol Dehydrogenase (ABAD): In the context of neurodegenerative disorders like Alzheimer's disease, benzothiazolyl-phenylureas have been identified as dual inhibitors of CK1 and ABAD, two enzymes implicated in the disease's pathophysiology. plos.org

The identification of these novel targets opens up new avenues for the therapeutic application of this compound analogs beyond oncology.

Advanced Preclinical Models for Efficacy and Mechanistic Studies

To accurately predict the clinical efficacy and to elucidate the mechanisms of action of this compound analogs, researchers are increasingly turning to advanced preclinical models that better recapitulate the complexity of human diseases.

Patient-Derived Xenografts (PDXs): PDX models, created by implanting tumor tissue from a patient directly into an immunodeficient mouse, are considered superior to traditional cell line-derived xenograft models. nih.gov They retain the histological and genetic characteristics of the original tumor, including its heterogeneity. iiarjournals.orgnih.gov This makes them invaluable for:

Evaluating Drug Efficacy: Testing this compound-based kinase inhibitors in a panel of PDX models can provide a more accurate prediction of their therapeutic potential in a clinical setting. iiarjournals.orgchampionsoncology.complos.org

Identifying Biomarkers of Response: By correlating the molecular profiles of different PDX models with their response to a particular drug, researchers can identify biomarkers that predict which patients are most likely to benefit from the treatment.

Studying Mechanisms of Resistance: PDX models can be used to investigate how tumors develop resistance to treatment with this compound analogs, providing insights for the development of combination therapies or next-generation inhibitors. nih.gov

| Preclinical Model | Key Advantages for Studying this compound Analogs |

| Patient-Derived Xenografts (PDXs) | - High clinical relevance due to preservation of original tumor heterogeneity and architecture. iiarjournals.orgnih.gov- Effective for in vivo efficacy testing and biomarker discovery. plos.org |

| Organoids | - 3D in vitro models that mimic the structure and function of human organs. nih.gov- Suitable for high-throughput drug screening and studying drug resistance. nih.govcrownbio.com- Can be co-cultured with immune cells to study immunomodulatory effects. crownbio.com |

Organoid Models: Organoids are three-dimensional cell cultures derived from stem cells that self-organize to form structures mimicking human organs. nih.govdrugtargetreview.com Tumor organoids, derived from patient tumors, offer a powerful in vitro platform for cancer research. crownbio.com For the study of this compound analogs, organoids can be used to:

Screen for Drug Sensitivity: Large-scale drug screens can be performed on panels of patient-derived organoids to identify responsive and resistant tumor subtypes. nih.govcrownbio.com

Investigate Drug Mechanisms: Organoids provide a more physiologically relevant system than 2D cell cultures to study the cellular and molecular effects of drug treatment. nih.gov

Model the Tumor Microenvironment: Organoids can be co-cultured with other cell types, such as immune cells or fibroblasts, to investigate how the tumor microenvironment influences drug response. nih.govcrownbio.com

The use of these advanced preclinical models is crucial for the successful translation of promising this compound analogs from the laboratory to the clinic.

Emerging Applications of Halogenated Phenyl Urea Scaffolds in Drug Discovery

The unique properties conferred by halogen atoms, such as altered lipophilicity, metabolic stability, and binding interactions, make halogenated phenyl urea scaffolds versatile building blocks in drug discovery beyond their established role in oncology.

Neurodegenerative Diseases: As mentioned earlier, certain phenylurea derivatives have shown potential as dual inhibitors of enzymes involved in Alzheimer's disease. plos.org The ability of these compounds to cross the blood-brain barrier, a critical requirement for drugs targeting the central nervous system, makes this an exciting area for future research. The anti-inflammatory properties of some urea derivatives may also be beneficial in treating neuroinflammation, a common feature of many neurodegenerative conditions. nih.gov

Infectious Diseases: Halogenated phenyl urea derivatives are also being explored for their potential as antimicrobial and antiviral agents.

Antiviral Activity: Diphenylurea derivatives have been identified as a new class of potential broad-spectrum antivirals, showing activity against SARS-CoV-2 and influenza A virus. plos.org The mechanism of action appears to involve the inhibition of viral entry into host cells. Other studies have also highlighted the anti-influenza activity of phenylurea derivatives. researchgate.net

Antimicrobial Activity: Substituted urea derivatives have been synthesized and shown to possess antimicrobial activities, suggesting their potential in combating bacterial and fungal infections. researchgate.net

Agricultural Chemistry: The biological activity of phenylurea compounds extends to the field of agriculture. Many substituted phenylurea herbicides are used for weed control, and their mechanism of action often involves the inhibition of photosynthesis. researchgate.netresearchgate.net The introduction of halogen atoms can modulate the efficacy and selectivity of these herbicides. nih.gov Research in this area focuses on developing new, more effective, and environmentally safer agrochemicals.

The continued exploration of halogenated phenyl urea scaffolds is likely to yield novel therapeutic agents for a wide range of diseases, underscoring the enduring importance of this chemical class in drug discovery.

Q & A

Basic Questions

Q. What are the standard synthetic routes for (4-bromo-3-fluorophenyl)urea, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : A common approach involves condensation reactions between 4-bromo-3-fluoroaniline and a urea precursor (e.g., isocyanate or carbamate derivatives). For example, analogous syntheses of substituted phenylureas use benzamide derivatives reacted under reflux with urea-forming agents in polar aprotic solvents (e.g., DMF or THF) . Optimization includes:

- Temperature control (80–120°C) to balance reaction rate and side-product formation.

- Purification via flash chromatography (e.g., CH₂Cl₂/MeOH gradients) or recrystallization to achieve >95% purity .

- Monitoring by TLC or HPLC to confirm intermediate formation.

Q. How is this compound characterized structurally, and which spectroscopic techniques are most reliable?

- Methodological Answer : Key techniques include:

- Single-crystal X-ray diffraction : Resolves bond lengths, angles, and hydrogen-bonding networks (e.g., urea NH···O interactions) with precision (R factor < 0.05) .

- IR spectroscopy : Confirms urea C=O stretching (~1650–1680 cm⁻¹) and NH vibrations (~3300 cm⁻¹) .

- NMR : ¹H/¹³C NMR identifies aromatic protons (δ 6.5–8.0 ppm) and substituent effects (e.g., fluorine’s deshielding) .

Q. What are the primary applications of this compound in pharmaceutical research?

- Methodological Answer : It serves as:

- A pharmacophore in kinase inhibitors or antimicrobial agents, leveraging halogen substituents for target binding .

- A building block for synthesizing oxazolidinone derivatives (e.g., torezolid intermediates) via cyclization reactions .

- A probe in structure-activity relationship (SAR) studies to assess bromine/fluorine effects on bioactivity .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported molecular geometries of halogenated phenylureas?

- Methodological Answer : Discrepancies in bond angles or packing motifs (e.g., π-stacking vs. hydrogen-bonding dominance) arise from:

- Crystallization solvents : Polar solvents favor NH···O interactions, while aromatic solvents promote π-stacking .

- Temperature effects : Low-temperature (150 K) studies reduce thermal motion artifacts, improving accuracy .

- Software refinement : SHELXL refines disorder models and anisotropic displacement parameters to resolve ambiguities .

Q. What computational strategies predict the solubility and bioavailability of this compound derivatives?

- Methodological Answer : Use:

- LogP calculations : Predict lipophilicity (e.g., LogP ~1.97 for related oxazolidinones) via software like ChemAxon .

- Molecular dynamics (MD) : Simulate solvation in aqueous/PBS buffers to estimate solubility.

- ADMET predictors : Tools like SwissADME assess bioavailability risks (e.g., high molecular weight >500 Da reduces permeability) .

Q. How do substituent electronic effects (Br/F) influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Bromine : Activates the aryl ring for Suzuki-Miyaura coupling (Pd-catalyzed), enabling biaryl synthesis .

- Fluorine : Withdraws electron density, stabilizing transition states in nucleophilic substitutions (e.g., SNAr reactions) .

- Competitive effects : Fluorine’s ortho-directing nature may compete with bromine’s para reactivity, requiring tailored catalysts (e.g., Buchwald-Hartwig conditions) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound analogs?

- Methodological Answer :

- Purity verification : Compare HPLC retention times and mass spectra (HRMS) to rule out impurities .

- Polymorphism screening : Use differential scanning calorimetry (DSC) to detect crystalline forms .

- Standardized conditions : Replicate experiments under identical solvent, heating rate, and instrumentation settings .

Experimental Design Tables

| Parameter | Typical Range | Method | Reference |

|---|---|---|---|

| Synthetic Yield | 65–85% | Flash chromatography | |

| Crystallographic R-factor | <0.05 | SHELXL refinement | |

| LogP | ~1.97 (oxazolidinone analog) | Computational prediction |

Key Research Tools

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.